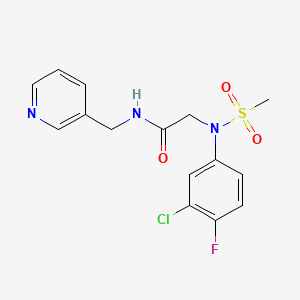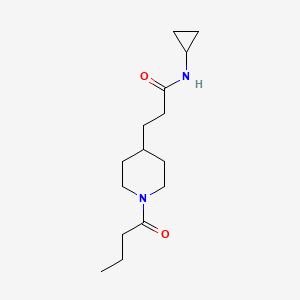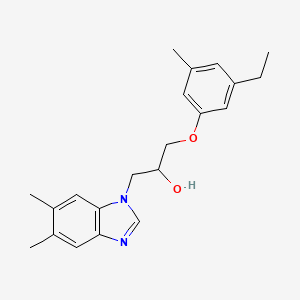![molecular formula C21H27NO2S B4971188 N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4971188.png)
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, also known as ML239, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2011 by researchers at the University of Michigan, and since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is not fully understood, but it is thought to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and neurodegenerative disease. By inhibiting HSP90, this compound may prevent the growth and survival of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from damage, and the reduction of inflammation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent cancer cells from dividing and cause them to die. In neurons, this compound has been shown to protect against oxidative stress and reduce the accumulation of toxic proteins, which are mechanisms that contribute to neurodegenerative diseases. In inflammatory cells, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are molecules that contribute to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide for lab experiments is that it is a small molecule that can easily be synthesized and modified to improve its properties. Another advantage is that it has been shown to have potential therapeutic applications in several areas, which makes it a promising candidate for further study. One limitation of this compound for lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different disease models.
Zukünftige Richtungen
There are several future directions for research on N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, including the following:
1. Further investigation of its mechanism of action and its effects on different cell types and in different disease models.
2. Development of more potent and selective analogs of this compound that can be used as therapeutic agents.
3. Investigation of the potential of this compound as a combination therapy with other drugs for cancer and neurodegenerative diseases.
4. Investigation of the potential of this compound as a tool for studying the role of HSP90 in disease.
5. Investigation of the potential of this compound as a diagnostic tool for cancer and neurodegenerative diseases.
In conclusion, this compound is a small molecule that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Its mechanism of action involves the inhibition of HSP90, and it has been shown to have several biochemical and physiological effects. While there are still limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective therapies for these diseases.
Synthesemethoden
The synthesis of N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide involves several steps, including the reaction of 4-methylbenzenethiol with 4-bromo-1-butanol to form 4-(4-methylphenylthio)butan-1-ol. This intermediate is then reacted with 3-chloropropyl isopropyl ether to form N-(3-isopropoxypropyl)-4-(4-methylphenylthio)butanamide, which is then converted to the final product, this compound, through a series of reactions involving acetic anhydride and sodium hydride.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-4-{[(4-methylphenyl)thio]methyl}benzamide has been shown to have potential therapeutic applications in a variety of areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-16(2)24-14-4-13-22-21(23)19-9-7-18(8-10-19)15-25-20-11-5-17(3)6-12-20/h5-12,16H,4,13-15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVNJEXDZIETGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-benzyl-1-piperidinyl)carbonyl]-2(1H)-quinolinone](/img/structure/B4971106.png)
![1-[(10-chloro-9-anthryl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4971111.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4971117.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4971120.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4971122.png)


![N-(3,5-dichlorophenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4971166.png)



![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4971201.png)